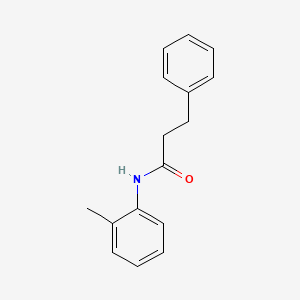

3-phenyl-N-(o-tolyl)propanamide

Description

Significance of Propanamide Scaffolds in Molecular Design

The propanamide scaffold is a privileged structure in molecular design, primarily due to its prevalence in a multitude of biologically active compounds. The amide linkage is a fundamental component of peptides and proteins, and its incorporation into small molecules often imparts favorable pharmacokinetic and pharmacodynamic properties. Propanamide derivatives have been identified as key constituents in compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.

Historical Context of N-(o-tolyl)propanamide Derivatives Research

The study of N-aryl amides, the broader class to which N-(o-tolyl)propanamide derivatives belong, has a rich history intertwined with the development of organic synthesis. Early research in the late 19th and early 20th centuries focused on the fundamental reactions for amide bond formation, such as the acylation of anilines. These foundational studies laid the groundwork for the synthesis of a vast number of N-aryl amides.

Over the decades, the focus shifted towards the development of more efficient and selective methods for N-arylation. The advent of transition-metal-catalyzed cross-coupling reactions, particularly those utilizing palladium and copper, revolutionized the synthesis of N-aryl amides. nih.gov These methods allowed for the formation of the C-N bond under milder conditions and with greater functional group tolerance compared to classical methods. nih.gov Research into mechanochemical synthesis has also provided solvent-free and efficient protocols for the preparation of N-aryl amides. nih.gov While specific historical accounts detailing the initial synthesis of N-(o-tolyl)propanamide derivatives are not extensively documented in seminal literature, the development of these general synthetic methodologies was crucial for the eventual preparation and investigation of this specific class of compounds. The synthesis of related compounds, such as 2-chloro-N-(p-tolyl)propanamide, has been a subject of more recent structural studies, highlighting the ongoing interest in this area.

Scope and Research Trajectories Pertaining to 3-phenyl-N-(o-tolyl)propanamide

The specific compound, this compound, is cataloged in chemical databases, and its fundamental properties are known. nih.gov However, a review of the current scientific literature indicates that this particular molecule has not been the subject of extensive, dedicated research studies. There is a notable absence of published articles detailing its synthesis, characterization, or evaluation for specific biological or material science applications.

Despite the lack of direct research, the structural features of this compound suggest potential avenues for future investigation. The presence of the propanamide scaffold, a known pharmacophore, hints at the possibility of biological activity. The phenyl and o-tolyl groups provide lipophilic character, which could be relevant for its interaction with biological membranes or hydrophobic binding pockets of enzymes.

Future research could focus on the following trajectories:

Novel Synthetic Methodologies: Developing and optimizing synthetic routes to this compound and related derivatives could be a valuable academic exercise, potentially leading to more efficient and scalable production methods.

Pharmacological Screening: Given the established biological activities of other substituted propanamides, a comprehensive screening of this compound for various pharmacological effects, such as analgesic, anti-inflammatory, or anticancer activity, would be a logical next step.

Material Science Applications: The aromatic nature of the compound suggests potential applications in material science, for example, as a building block for novel polymers or as a component in organic electronic materials.

In essence, this compound represents an underexplored area within the broader field of substituted propanamide chemistry. While its story is yet to be written in the annals of focused scientific research, its structural characteristics provide a compelling rationale for its inclusion in future discovery and development programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13-7-5-6-10-15(13)17-16(18)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPGZIIDHCKWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl N O Tolyl Propanamide and Analogues

Direct Amidation Approaches

Direct amidation involves the condensation of a carboxylic acid (3-phenylpropanoic acid) and an amine (o-toluidine). This transformation is challenging to achieve by simply heating the components due to the formation of a stable ammonium (B1175870) carboxylate salt. Consequently, this route typically requires specific catalysts or activating agents to facilitate the removal of water and promote amide bond formation. nih.govmdpi.com The development of catalytic direct amidation is a high-priority area in green chemistry, aiming to avoid the use of stoichiometric activating agents that generate significant chemical waste. mdpi.com

The most prevalent method for direct amide synthesis on a laboratory scale involves the use of coupling reagents. researchgate.net These reagents activate the carboxylic acid, transforming the carboxyl group into a more reactive species that is readily attacked by the amine. researchgate.net The selection of an appropriate coupling reagent can be critical, especially when dealing with less nucleophilic aromatic amines like o-toluidine (B26562). researchgate.net

A wide array of coupling reagents has been developed, each with specific advantages concerning reactivity, solubility of byproducts, and preservation of stereochemical integrity. researchgate.netpeptide.com Common classes include carbodiimides, phosphonium (B103445) salts, and uronium salts. For instance, carbodiimides like DCC and EDC are widely used, but the dicyclohexylurea byproduct of DCC is poorly soluble, making it less suitable for solid-phase synthesis. peptide.com Uronium-based reagents such as HATU are known for their high efficiency and low rates of racemization. peptide.comresearchgate.net

Table 1: Common Coupling Reagents in Amide Synthesis

| Acronym | Full Name | Function |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | A common carbodiimide (B86325) that activates carboxylic acids; forms a largely insoluble urea (B33335) byproduct. peptide.com |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | A water-soluble carbodiimide, allowing for easy removal of the urea byproduct through aqueous extraction. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | A uronium salt-based reagent known for fast reaction times and minimal side reactions. peptide.comresearchgate.net |

| PyBOP | (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium salt-based reagent that is highly effective for peptide coupling and cyclizations. peptide.com |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | A phosphonium-based reagent noted for causing very little epimerization, especially with sensitive substrates. peptide.com |

Precursor-Based Synthesis

These methods involve the initial conversion of the carboxylic acid into a more reactive, stable, and often isolable intermediate, which is then reacted with the amine in a separate step.

The fundamental basis for this class of synthesis is the nucleophilic acyl substitution reaction. In this process, the amine (o-toluidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated 3-phenylpropanoic acid derivative. The reaction proceeds by the addition of the amine to the carbonyl group, followed by the elimination of a leaving group. This general strategy is one of the most frequently employed reactions in the synthesis of pharmaceuticals. researchgate.net The efficiency of the acylation depends heavily on the nature of the leaving group on the acid derivative; better leaving groups lead to faster reactions.

A classic and highly effective precursor-based method is the reaction of an amine with an acyl halide. Specifically, 3-phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, serves as an excellent acylating agent for the synthesis of 3-phenyl-N-(o-tolyl)propanamide. nih.govchemicalbook.com The reaction involves the nucleophilic attack of the nitrogen atom of o-toluidine on the highly electrophilic carbonyl carbon of the acyl chloride. google.com This process is vigorous and releases hydrogen chloride (HCl) as a byproduct. nih.gov To neutralize the generated acid, which would otherwise protonate the unreacted amine and render it non-nucleophilic, the reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, or under Schotten-Baumann conditions (using an aqueous base).

The starting material, 3-phenylpropionyl chloride, is a commercially available liquid. chemicalbook.comthermofisher.com It is sensitive to moisture and reacts with water. chemicalbook.com

A less direct, multi-step synthetic route can be envisioned through a hydrazide intermediate. This pathway offers opportunities for library synthesis and diversification. nih.gov The synthesis would begin by converting 3-phenylpropanoic acid or its ester into 3-phenylpropanohydrazide by reacting it with hydrazine (B178648) (N2H4). researchgate.netnih.gov Acyl hydrazides can then undergo further reactions. researchgate.net While not a direct path to an N-aryl amide, the hydrazide functional group can be a versatile handle. For example, methods exist for converting activated N-substituted amides into acyl hydrazides, and peptoid synthesis methodologies have been developed that use hydrazone and hydrazide intermediates to create N-substituted residues, which could be adapted for this target molecule. nih.govresearchgate.netmdpi.com This route is more complex than direct acylation but provides alternative strategies for creating analogues. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | N-(2-methylphenyl)-3-phenylpropanamide | C16H17NO |

| 3-phenyl-N-(p-tolyl)propanamide | N-(4-methylphenyl)-3-phenylpropanamide | C16H17NO |

| 3-phenyl-N-(m-tolyl)propanamide | N-(3-methylphenyl)-3-phenylpropanamide | C16H17NO |

| 3-Phenylpropanoic acid | Hydrocinnamic acid | C9H10O2 |

| o-Toluidine | 2-Methylaniline | C7H9N |

| 3-Phenylpropanoyl chloride | Hydrocinnamoyl chloride; 3-Phenylpropionyl chloride | C9H9ClO |

| Dicyclohexylcarbodiimide | DCC | C13H22N2 |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC; EDAC | C8H17N3 |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | C10H15F6N6OP |

| PyBOP | (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) | C18H28F6N6OP2 |

| 3-Phenylpropanohydrazide | C9H12N2O | |

| Hydrazine | N2H4 | |

| Hydrogen Chloride | HCl |

Catalytic and Electrocatalytic Synthetic Pathways

The development of catalytic and electrocatalytic methods has revolutionized the synthesis of amides, offering more efficient and sustainable alternatives to classical approaches. These strategies often lead to higher yields, milder reaction conditions, and reduced waste.

Metal-Catalyzed Amidation Strategies (e.g., Palladium-catalyzed aminocarbonylation)

Palladium-catalyzed reactions are highly effective for forming carbon-nitrogen bonds, a key step in the synthesis of amides like this compound. mdpi.com One of the most prominent methods is the palladium-catalyzed aminocarbonylation of aryl halides. mdpi.com This reaction typically involves an aryl halide, an amine, and a source of carbon monoxide, with a palladium catalyst and a suitable ligand.

While a direct example for this compound is not extensively detailed in the literature, a plausible and widely practiced approach involves the reaction of 3-phenylpropanoyl chloride with o-toluidine. This method, a variation of the Schotten-Baumann reaction, is a reliable way to form the amide bond. mdpi.com For instance, the synthesis of a similar compound, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, was achieved with high yield by reacting 2-(4-isobutylphenyl)propanoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in the presence of triethylamine. mdpi.com

A general procedure for synthesizing N-aryl amides involves the dropwise addition of an acyl chloride to a solution of an aniline (B41778) in a suitable solvent, often with a base to neutralize the hydrochloric acid byproduct. For example, the synthesis of 2-chloro-N-(p-tolyl)propanamide was carried out by adding α-chloropropionyl chloride to a biphasic mixture of p-toluidine (B81030) in toluene (B28343) and aqueous sodium hydroxide (B78521). nih.gov

A patent for the preparation of N-(2-Methylphenyl)-2-(propylamino)propanamide describes the amidation of o-toluidine with 2-chloropropionyl chloride using potassium carbonate as a catalyst in acetone. google.com This demonstrates a practical application of this type of reaction.

Table 1: Representative Metal-Catalyzed Amidation

| Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-Toluidine, 2-Chloropropionyl chloride | Potassium carbonate | Acetone | 20-30 | High | google.com |

| p-Toluidine, α-Chloropropionyl chloride | Sodium hydroxide | Toluene/Water | 0 to RT | - | nih.gov |

| 2-(3-chlorophenyl)ethan-1-amine, 2-(4-isobutylphenyl)propanoyl chloride | Triethylamine | Dichloromethane | RT | High | mdpi.com |

Electrochemical Hydrogenation for Unsaturated Precursors

Electrochemical hydrogenation presents a green and efficient alternative to traditional catalytic hydrogenation for the reduction of unsaturated bonds. This method can be applied to the synthesis of propanamides from their unsaturated precursors, such as cinnamides. For the synthesis of this compound, a potential unsaturated precursor would be N-(o-tolyl)cinnamamide.

Studies on the electrochemical hydrogenation of similar α,β-unsaturated carbonyl compounds, like cinnamaldehyde (B126680), have shown that the selectivity of the reaction (i.e., reduction of the C=C bond, the C=O bond, or both) can be controlled by the choice of catalyst and reaction conditions. nih.govresearchgate.net For example, the transfer hydrogenation of cinnamaldehyde using homogeneous cobalt(II) and nickel(II) complexes has been investigated, leading to hydrocinnamaldehyde (B1666312) and cinnamyl alcohol. nih.gov More advanced systems, such as single-atom alloy catalysts (e.g., Pt1/Ni and Pt1/Co), have demonstrated high selectivity in the hydrogenation of cinnamaldehyde to either hydrocinnamaldehyde or cinnamyl alcohol. researchgate.net

Table 2: Electrochemical Hydrogenation of a Related Unsaturated Carbonyl

| Substrate | Catalyst | Hydrogen Source | Key Product(s) | Reference |

| Cinnamaldehyde | Homogeneous Co(II)/Ni(II) complexes | Formic acid | Hydrocinnamaldehyde, Cinnamyl alcohol | nih.gov |

| Cinnamaldehyde | Pt1/Ni Single-Atom Alloy | H₂ | Hydrocinnamaldehyde | researchgate.net |

| Cinnamaldehyde | Pt1/Co Single-Atom Alloy | H₂ | Cinnamyl alcohol | researchgate.net |

Acid-Catalyzed Conjugate Addition Approaches

Acid-catalyzed conjugate addition, also known as the Michael addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. In the context of synthesizing this compound, this could theoretically involve the addition of o-toluidine to an activated derivative of cinnamic acid. However, the direct conjugate addition of amines to α,β-unsaturated carboxylic acids or their simple esters is often challenging and may require specific catalysts or activation methods.

More commonly, related structures are synthesized through multi-step sequences that incorporate a conjugate addition step. For example, the synthesis of β-aminoketones, which are structurally related to the target compound, can be achieved through the Mannich reaction. bldpharm.com

Stereoselective Synthesis of Chiral Propanamide Derivatives

While this compound itself is not chiral, the development of stereoselective methods for the synthesis of chiral propanamide derivatives is a significant area of research, particularly for applications in pharmaceuticals and materials science. These methods often involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.

One approach is the "umpolung" amide synthesis, which has been shown to produce enantiopure amides. sigmaaldrich.com This method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines and has been demonstrated to proceed with complete conservation of enantioenrichment, even for challenging N-aryl amides that are prone to epimerization under conventional conditions. sigmaaldrich.comnih.gov

Another strategy involves the catalytic enantioselective synthesis of N-C axially chiral N-aryl sulfonamides through palladium-catalyzed N-allylation. researchgate.net Although this applies to sulfonamides, the principles of using chiral ligands to induce asymmetry are transferable to other catalytic systems for amide synthesis.

The synthesis of pro-chiral diynes and dienes, which can be precursors to chiral amides, has also been explored through bimolecular nucleophilic substitution (SN2) reactions. bldpharm.com

Green Chemistry Considerations in Propanamide Synthesis

The principles of green chemistry are increasingly being applied to amide synthesis to reduce environmental impact. researchgate.net This involves the use of safer solvents, minimizing waste, improving energy efficiency, and employing catalytic methods over stoichiometric reagents.

The development of catalytic amidation reactions is a key area of green chemistry research. researchgate.net Traditional methods often rely on stoichiometric coupling reagents, which generate significant amounts of waste. In contrast, catalytic methods, such as those using palladium or other transition metals, can proceed with high atom economy.

Solvent choice is another critical factor. The use of greener solvents or even solvent-free conditions can significantly reduce the environmental footprint of a synthesis. For example, a multi-step synthesis of N-phenylmaleimides, which involves an amidation step, has been developed as a green experiment for undergraduate laboratories, emphasizing principles like atom economy and the use of safer chemicals. researchgate.net

Furthermore, the use of electrochemical methods, as discussed in section 2.3.2, aligns with green chemistry principles by reducing the need for chemical oxidants or reductants and often operating under mild conditions.

Spectroscopic and Structural Elucidation of 3 Phenyl N O Tolyl Propanamide

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.20 and 7.40 ppm. The methylene (B1212753) protons (CH₂) adjacent to the phenyl group would likely resonate around δ 3.00 ppm, while the methylene protons adjacent to the carbonyl group are expected at approximately δ 2.50-2.60 ppm. The protons of the o-tolyl group would also appear in the aromatic region, with the methyl protons exhibiting a characteristic singlet peak around δ 2.30 ppm. The amide proton (NH) is anticipated to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 7.20 - 7.40 | Multiplet |

| o-Tolyl H | 7.00 - 7.30 | Multiplet |

| -CH₂-Ph | ~3.00 | Triplet |

| -CH₂-CO- | 2.50 - 2.60 | Triplet |

| o-Tolyl -CH₃ | ~2.30 | Singlet |

| -NH- | Variable | Broad Singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 170-173 ppm. The aromatic carbons will resonate in the range of δ 125-141 ppm. The methylene carbons of the propanamide chain are predicted to appear at approximately δ 38 ppm and δ 32 ppm. The methyl carbon of the o-tolyl group would be observed at a more upfield chemical shift, around δ 17-18 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 173 |

| Aromatic C | 125 - 141 |

| -CH₂-Ph | ~38 |

| -CH₂-CO- | ~32 |

| o-Tolyl -CH₃ | 17 - 18 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₆H₁₇NO. The calculated exact mass for the protonated molecule [M+H]⁺ is 240.1383. rsc.org An experimental HRMS analysis would be expected to yield a value extremely close to this calculated mass, thereby confirming the elemental composition of the synthesized compound.

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|

| [C₁₆H₁₇NO + H]⁺ | 240.1383 | Data not available |

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like amides. In an ESI-MS experiment, this compound would be expected to be observed primarily as the protonated molecule, [M+H]⁺, at m/z 240.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The fragmentation pattern would provide valuable clues about the compound's structure. Expected fragmentation pathways would include the cleavage of the amide bond, leading to the formation of a benzoyl cation fragment and a protonated o-toluidine (B26562) fragment. The cleavage of the bond between the two methylene groups of the propanamide chain is also a likely fragmentation pathway.

Scientific Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the chemical compound This compound —specifically its infrared spectroscopy, X-ray crystallography, and elemental analysis—is not available in publicly accessible records. As a result, the requested article on its "Spectroscopic and Structural Elucidation" cannot be generated at this time.

The investigation for "this compound" included targeted searches for its functional group identification via infrared spectroscopy, solid-state structural determination through single-crystal X-ray diffraction, analysis of its intermolecular interactions, and compositional verification by elemental analysis. Despite these efforts, no specific research findings, data tables, or scholarly articles detailing these analytical aspects for this particular compound could be located.

While information exists for structurally related compounds, such as isomers or molecules with similar functional groups, the strict requirement to focus solely on this compound prevents the inclusion of this data as it would not be scientifically accurate for the specified substance. The absence of published research on this compound means that the necessary data to fulfill the detailed outline provided in the request does not exist in the public domain.

Therefore, the sections on Infrared Spectroscopy for Functional Group Identification, X-ray Crystallography for Solid-State Structural Determination (including methodologies and analysis of intermolecular interactions), and Elemental Analysis for Compositional Verification cannot be completed.

Theoretical and Computational Investigations of 3 Phenyl N O Tolyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. For 3-phenyl-N-(o-tolyl)propanamide, these methods can predict its three-dimensional geometry, electronic behavior, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for predicting the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine key structural parameters. researchgate.netresearchgate.net

Based on studies of similar N-aryl amides, the geometry of this compound is expected to be non-planar. The amide linkage (-CONH-) will exhibit partial double bond character, leading to a restricted rotation around the C-N bond. youtube.comspectroscopyonline.com The two aromatic rings, the phenyl group from the propanamide moiety and the o-tolyl group, will likely be twisted out of the plane of the amide bond to minimize steric hindrance. The methyl group on the tolyl ring further contributes to this steric effect.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| C=O Bond Length | ~1.22 Å | DFT studies on similar amides. researchgate.net |

| C-N (amide) Bond Length | ~1.35 Å | Partial double bond character in amides. youtube.com |

| N-C (aryl) Bond Length | ~1.42 Å | Standard N-C single bond length. |

| Dihedral Angle (Amide Plane - Phenyl Ring) | 30-50° | Steric hindrance minimization. |

| Dihedral Angle (Amide Plane - Tolyl Ring) | 40-60° | Increased steric hindrance from the ortho-methyl group. |

This data is predictive and based on computational studies of analogous N-aryl amides. Actual values for this compound would require specific DFT calculations.

The electronic properties of a molecule govern its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenyl and tolyl rings, while the LUMO is likely centered on the carbonyl group of the amide linkage. Studies on related benzenesulphonamide-based carboxamides have shown that the HOMO-LUMO energy gap can indicate higher chemical and biological activity.

The Molecular Electrostatic Potential (MESP) map is another vital tool that illustrates the charge distribution on the molecule's surface. researchgate.net It helps in predicting sites for electrophilic and nucleophilic attack. For this compound, the MESP would likely show a negative potential (red/yellow) around the oxygen atom of the carbonyl group, indicating a region susceptible to electrophilic attack. The regions around the aromatic rings and the amide nitrogen would exhibit varying degrees of electron density, influenced by the substituents.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Characteristic | Significance |

| HOMO Energy | High | Indicates electron-donating ability. |

| LUMO Energy | Low | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Moderate to Low | Suggests potential for reactivity. scispace.com |

| MESP Negative Region | Carbonyl Oxygen | Site for electrophilic attack. researchgate.net |

| MESP Positive Region | Amide Hydrogen, Aromatic Hydrogens | Sites for nucleophilic attack. |

These predictions are based on general principles of electronic structure and studies on analogous molecules.

Theoretical vibrational frequency analysis, typically performed using DFT, can predict a molecule's infrared (IR) and Raman spectra. These calculated spectra can then be correlated with experimental data to confirm the molecular structure. The vibrational modes of the amide group are particularly characteristic. The C=O stretch (Amide I band) is a strong absorption typically found around 1650 cm⁻¹. The N-H bend (Amide II band) and C-N stretch/N-H bend combination (Amide III band) are also key identifiers. spectroscopyonline.com For this compound, the predicted vibrational spectrum would also feature characteristic peaks for the aromatic C-H stretches and bends of the phenyl and tolyl rings.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Basis of Prediction |

| N-H Stretch | 3300-3400 | Typical for secondary amides. spectroscopyonline.com |

| Aromatic C-H Stretch | 3000-3100 | Characteristic of benzene (B151609) derivatives. |

| Aliphatic C-H Stretch | 2850-2960 | From the ethyl bridge and methyl group. |

| C=O Stretch (Amide I) | ~1650 | Strong, characteristic amide absorption. researchgate.net |

| N-H Bend (Amide II) | ~1550 | Characteristic of secondary amides. |

| C-N Stretch (Amide III) | ~1250 | Coupled with N-H bending. |

These are approximate values based on known spectroscopic data for amides and aromatic compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time.

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The rotation around the C-C bonds of the propanamide backbone and the C-N and C-C bonds connecting the aryl rings to the amide group gives rise to various conformers with different energies.

A comprehensive conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This would generate a potential energy surface, with energy minima corresponding to stable conformers and energy barriers corresponding to the transition states between them. The presence of the bulky o-tolyl group is expected to create significant steric barriers, influencing the preferred conformations. The trans and cis conformations of the amide bond itself also contribute to the complexity of the energy landscape, with the trans conformation generally being more stable in secondary amides. youtube.com

Molecular dynamics simulations can be used to study the interactions of this compound with other molecules or surfaces. For instance, its interaction with small molecules like water would involve hydrogen bonding between the water molecules and the amide group's oxygen and hydrogen atoms.

The interaction with non-biological surfaces is also of interest. For example, on a silica (B1680970) (SiO₂) surface, which is rich in silanol (B1196071) (Si-OH) groups, this compound would likely interact via hydrogen bonds between its amide group and the surface silanols. acs.org The aromatic rings could also engage in weaker van der Waals interactions with the surface. Molecular dynamics simulations could model the adsorption process, revealing the preferred orientation and binding energy of the molecule on the surface. Studies have shown that the binding of small molecules to silica surfaces is highly dependent on the surface structure and hydration level. researchgate.netacs.org The functionalization of silica surfaces with amides has been explored to create more thermally stable materials for nanocomposites. rsc.org

Mechanistic Insights through Computational Studies

Computational chemistry serves as a powerful "computational microscope" to visualize and understand reaction mechanisms that are often difficult to elucidate through experimental means alone. For the formation of this compound, which is an amide, computational studies on analogous amide and peptide bond formations can provide significant mechanistic details. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to map out the potential energy surface of the reaction, identifying key transition states and intermediates.

The formation of the amide bond in this compound from 3-phenylpropanoic acid (or an activated derivative) and o-toluidine (B26562) proceeds through one or more transition states. A transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to occur. Computational studies on similar amide bond formations have revealed critical features of these transition states.

One common pathway for amide bond formation is the nucleophilic attack of the amine (o-toluidine) on the carbonyl carbon of the carboxylic acid (or its activated form). Quantum mechanical studies on the aminolysis of esters, a related reaction, indicate that this can proceed through a concerted mechanism. In this mechanism, bond formation and proton transfer occur simultaneously, avoiding a high-energy tetrahedral intermediate. nih.gov For the reaction leading to this compound, a similar concerted transition state can be postulated.

Computational models can predict the geometry and energy of these transition states. For instance, in a proposed concerted transition state for the formation of a generic propanamide, key structural parameters can be calculated.

| Parameter | Description | Typical Calculated Value (Å) |

|---|---|---|

| C-N distance | The forming bond between the carbonyl carbon and the amine nitrogen. | ~2.0 - 2.5 |

| N-H distance | The breaking bond of the attacking amine. | ~1.2 - 1.5 |

| O-H distance | The forming bond with a proton-shuttling species (e.g., a solvent molecule or catalyst). | ~1.1 - 1.4 |

| C=O distance | The carbonyl bond length, which elongates as it takes on more single-bond character. | ~1.25 - 1.35 |

The energy of this transition state, known as the activation energy, determines the rate of the reaction. Computational studies on the decomposition of N-substituted diacetamides, which proceeds through a six-membered transition state, provide insights into the energetic barriers that might be expected for related propanamide formations. mdpi.com

Beyond a single transition state, computational studies can reveal entire reaction pathways, including the presence of intermediates. For amide bond formation, particularly in different environments (e.g., in solution), multiple competing mechanisms can exist.

Recent advanced computational studies using methods like deep potential molecular dynamics have shown that peptide bond formation in aqueous solution can proceed via two distinct mechanisms. nih.gov These findings are highly relevant to the formation of this compound. The two primary proposed pathways are:

General Base Catalysis Mechanism: In this pathway, a water molecule (or another base) acts as a proton shuttle, facilitating the removal of a proton from the attacking amine as it forms a bond with the carbonyl carbon. This often leads to a tetrahedral intermediate.

Direct Cleavage of the Tetrahedral Intermediate: Alternatively, a tetrahedral intermediate can form first, and then subsequently collapse to the amide product and a leaving group, with the assistance of surrounding solvent molecules.

The relative favorability of these pathways can be influenced by factors such as the pH of the reaction medium. nih.gov Computational modeling can quantify the energy barriers associated with each step in these pathways.

| Reaction Step | Pathway | Description | Calculated Activation Energy (kcal/mol) - Illustrative |

|---|---|---|---|

| Tetrahedral Intermediate Formation | General Base Catalysis | Formation of the intermediate via a proton-shuttled transition state. | 15 - 25 |

| Intermediate Collapse | General Base Catalysis | Breakdown of the intermediate to form the final amide product. | 5 - 10 |

| Concerted Amide Formation | Direct Formation | A single step where bond formation and proton transfers are synchronous. | 20 - 30 |

Note: The values in the table are illustrative and based on general findings for amide bond formation; specific calculations for this compound would be required for precise figures.

Furthermore, computational studies on the synthesis of other amides, such as fatty amides, have utilized DFT to successfully model the reaction and characterize the products, lending further credence to the power of these theoretical approaches in understanding amidation reactions. nih.gov The insights gained from such computational work are instrumental in optimizing reaction conditions and designing more efficient synthetic routes for compounds like this compound.

Chemical Reactivity and Transformations of 3 Phenyl N O Tolyl Propanamide

Amide Group Reactivity

The amide bond in 3-phenyl-N-(o-tolyl)propanamide is the central point of its most characteristic reactions, including hydrolysis, N-substitution, and reduction.

Hydrolysis Pathways and Kinetics

The cleavage of the amide bond in this compound can be achieved under both acidic and basic conditions, yielding 3-phenylpropanoic acid and o-toluidine (B26562). The kinetics of these hydrolysis reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of o-toluidine lead to the formation of 3-phenylpropanoic acid. The rate of acid-catalyzed hydrolysis is dependent on the concentration of the hydronium ion.

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the expulsion of the o-toluidine anion as the leaving group. A final proton transfer step yields the carboxylate salt of 3-phenylpropanoic acid and o-toluidine. The rate of base-catalyzed hydrolysis is directly proportional to the hydroxide ion concentration. Generally, amide hydrolysis is a slow process requiring elevated temperatures to proceed at a practical rate.

| Hydrolysis Condition | Reagents | Products | General Observations |

| Acidic | HCl or H₂SO₄ (aq) | 3-Phenylpropanoic acid, o-Toluidine hydrochloride | Requires heating for extended periods. |

| Basic | NaOH or KOH (aq) | Sodium 3-phenylpropanoate, o-Toluidine | Requires heating; the carboxylate salt is formed initially. |

N-Substitution Reactions

The nitrogen atom of the amide in this compound can undergo substitution reactions, although this is less common than for primary amides due to steric hindrance from the o-tolyl group. N-alkylation can be achieved by treating the amide with a strong base to form the corresponding amidate anion, which then acts as a nucleophile towards an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing side reactions.

| Reaction Type | Reagents | Product | Key Considerations |

| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | N-alkyl-3-phenyl-N-(o-tolyl)propanamide | Steric hindrance can be a limiting factor. |

Reduction of the Amide Moiety

The amide group of this compound can be reduced to the corresponding amine, N-(2-methylbenzyl)-3-phenylethanamine. libretexts.org Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for this transformation as milder reagents like sodium borohydride (B1222165) are generally ineffective. The reaction proceeds via the formation of an iminium ion intermediate, which is then further reduced to the amine. chemistrysteps.com This method is a standard procedure for the conversion of amides to amines in organic synthesis. orgosolver.commasterorganicchemistry.com

| Reducing Agent | Solvent | Product | Typical Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | N-(2-methylbenzyl)-3-phenylethanamine | Anhydrous conditions, followed by aqueous workup. masterorganicchemistry.com |

Aromatic Ring Functionalization

The two aromatic rings of this compound, the phenyl group derived from phenylpropanoic acid and the o-tolyl group from o-toluidine, are susceptible to electrophilic aromatic substitution and can be further derivatized through metalation and cross-coupling reactions.

Electrophilic Aromatic Substitution on Phenyl and o-Tolyl Moieties

The outcomes of electrophilic aromatic substitution reactions on this compound are dictated by the directing effects of the substituents on each ring.

On the o-tolyl ring, the amide group (-NHCO-) is an ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. However, the presence of the methyl group, which is also an ortho, para-director, and the steric hindrance from the bulky propanamide side chain, will influence the regioselectivity. Substitution is generally expected to occur at the positions ortho and para to the activating methyl group and the amide nitrogen.

The phenyl ring, being attached to an alkyl chain, is activated towards electrophilic substitution and will direct incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products on both rings. Regioselective nitration can sometimes be achieved by using milder nitrating agents or specific catalysts. google.comscirp.orgnih.govnih.govgoogle.com

| Reaction | Reagents | Expected Major Products on o-Tolyl Ring | Expected Major Products on Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-isomers | Mixture of ortho- and para-nitro isomers |

| Bromination | Br₂, FeBr₃ | Mixture of bromo-isomers | Mixture of ortho- and para-bromo isomers |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Mixture of acylated isomers | Mixture of ortho- and para-acylated isomers nih.govwikipedia.orgkhanacademy.orgnumberanalytics.comchadsprep.com |

Metalation and Cross-Coupling Reactions for Further Derivatization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings bearing a directing metalation group (DMG). wikipedia.org The amide group in this compound can act as a DMG, directing the deprotonation of the ortho-position on the o-tolyl ring by a strong base like an organolithium reagent. harvard.eduuwindsor.ca The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity.

Furthermore, the aromatic rings of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. acs.orgrsc.orgorganic-chemistry.orgnih.gov For these reactions to occur, the aromatic ring typically needs to be functionalized with a halide or triflate leaving group. For example, a brominated derivative of this compound could be coupled with a boronic acid (Suzuki coupling) or an alkene (Heck coupling) to form new carbon-carbon bonds, allowing for the synthesis of more complex molecular structures. nih.govnih.govacs.orgchemrxiv.org

| Reaction Type | Key Reagents/Catalysts | Potential Application |

| Directed ortho-Metalation | Organolithium reagent (e.g., n-BuLi) | Regioselective functionalization of the o-tolyl ring. wikipedia.org |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | C-C bond formation on a halogenated derivative. acs.orgrsc.orgnih.govnih.govacs.org |

| Heck Reaction | Pd catalyst, base, alkene | C-C bond formation on a halogenated derivative. organic-chemistry.orgnih.govchemrxiv.orglibretexts.org |

Role as a Synthetic Intermediate

General synthetic pathways often utilize related structural analogs for the construction of more complex molecules. For instance, derivatives of anilines and various amides are common starting materials in many synthetic sequences. It is conceivable that this compound could undergo reactions typical for secondary amides and compounds with aromatic rings. However, without specific studies, any discussion of its role as a synthetic intermediate remains speculative.

The synthesis of heterocyclic compounds, such as quinazolinones, often involves the cyclization of ortho-substituted anilides or related precursors. While there are numerous examples of such reactions, none of the reviewed literature explicitly names this compound as the starting material for these processes. The general strategies for forming nitrogen-containing heterocycles are well-established, but the specific application of this compound is not described.

Similarly, the construction of complex organic scaffolds often relies on the strategic use of bifunctional molecules that can undergo sequential reactions to build up molecular complexity. The structure of this compound contains several reactive sites that could theoretically be exploited for this purpose. Nevertheless, there is a lack of published research to substantiate its use as a foundational building block in the synthesis of larger, more intricate organic structures.

Advanced Topics and Future Research Directions

Emerging Synthetic Methodologies for Propanamides

The synthesis of amides, a cornerstone of organic chemistry, is continuously evolving. numberanalytics.comsolubilityofthings.com Traditional methods often require harsh conditions and stoichiometric activating agents, leading to significant waste. numberanalytics.com Modern research is focused on developing more efficient, selective, and environmentally benign catalytic methods.

Catalytic Amidation: A significant area of development is the use of catalysts to facilitate amide bond formation directly from carboxylic acids and amines, with water as the only byproduct. numberanalytics.com Boron-based catalysts, such as boronic acids, have shown considerable promise in this regard. nih.govrsc.org These catalysts are believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov Detailed mechanistic studies, including those on boronic acid-catalyzed amidations, are helping to refine these systems for broader applicability and efficiency. nih.gov Transition metal catalysts, including those based on ruthenium, are also being explored for the dehydrogenative coupling of alcohols and amines to form amides, offering an alternative green synthetic route. rsc.org

Visible-Light Mediated Synthesis: Photoredox catalysis using visible light is a rapidly emerging strategy for amide synthesis. numberanalytics.comdiplomatacomercial.com This approach utilizes light to initiate radical-based reactions under mild conditions, providing a powerful alternative to traditional thermal methods. diplomatacomercial.com It allows for the formation of amides from a variety of starting materials, including halides and arenes, expanding the toolkit for constructing complex propanamide structures. diplomatacomercial.com

Flow Chemistry: Continuous flow synthesis is another technology transforming amide production. numberanalytics.comresearchgate.net By conducting reactions in a continuous stream rather than in traditional batch reactors, flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for rapid optimization and scaling up of amide synthesis. researchgate.netchemgulf.com This methodology is particularly advantageous for producing amides on a larger scale with high efficiency. chemgulf.com

A summary of emerging synthetic methodologies for propanamides is presented in the table below:

| Methodology | Description | Advantages |

| Catalytic Amidation | Direct formation of amide bonds from carboxylic acids and amines using catalysts like boronic acids or transition metals. numberanalytics.comnih.govrsc.org | Atom economical (water is the only byproduct), milder reaction conditions. numberanalytics.com |

| Visible-Light Mediated Synthesis | Use of photoredox catalysts and visible light to initiate radical reactions for amide formation. numberanalytics.comdiplomatacomercial.com | Mild reaction conditions, broad substrate scope. diplomatacomercial.com |

| Flow Chemistry | Continuous synthesis of amides in a flowing stream, offering precise control over reaction conditions. numberanalytics.comresearchgate.net | Enhanced safety, scalability, and efficiency. researchgate.netchemgulf.com |

Integration of Artificial Intelligence and Machine Learning in Propanamide Research

The synergy of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing how propanamide research is conducted. chemgulf.comnih.gov These computational tools are being increasingly employed to accelerate the discovery and optimization of synthetic routes and to predict the properties of novel compounds.

Predictive Modeling for Reaction Outcomes: A significant challenge in chemical synthesis is predicting the success and efficiency of a given reaction. ML models are being developed to predict the outcomes of amide bond formation reactions with a high degree of accuracy. numberanalytics.comwikipedia.org By analyzing large datasets of experimental results, these models can identify key parameters that influence reaction yields and rates. numberanalytics.com This predictive capability allows researchers to streamline the experimental process by focusing on the most promising reaction conditions. For instance, multivariate linear regression models have been successfully used to predict the rates of amide coupling reactions, providing valuable insights into the electronic and steric factors that govern reactivity. numberanalytics.com

Optimization of Synthesis Conditions: AI and ML algorithms can significantly expedite the optimization of reaction conditions for propanamide synthesis. rsc.orgchemgulf.com Active learning, a type of ML, can intelligently guide the selection of experiments to perform, minimizing the number of trials required to identify optimal conditions. solubilityofthings.com This approach is particularly valuable in low-data situations, which are common in the development of new synthetic methods. researchgate.net

Enzyme Engineering and Biocatalysis: AI is also making significant strides in the field of biocatalysis. nih.gov ML-assisted enzyme engineering platforms can rapidly screen thousands of enzyme variants to identify those with enhanced activity and selectivity for specific amide synthesis reactions. nih.gov This technology has the potential to deliver highly efficient and sustainable biocatalytic routes to valuable propanamides.

The integration of AI and ML in propanamide research is summarized in the following table:

| Application Area | Description | Impact |

| Predictive Modeling | ML models predict the success and rate of amide formation reactions based on substrate and reagent properties. numberanalytics.comwikipedia.org | Reduces the number of trial-and-error experiments, accelerates discovery. |

| Synthesis Optimization | AI algorithms guide the selection of reaction conditions to maximize yield and efficiency. solubilityofthings.comrsc.orgchemgulf.com | Faster optimization with fewer experiments, especially in low-data scenarios. solubilityofthings.comresearchgate.net |

| Enzyme Engineering | ML-assisted platforms accelerate the development of optimized enzymes for biocatalytic amide synthesis. nih.gov | Enables the creation of highly efficient and selective biocatalysts for green chemistry. nih.gov |

Exploration of Novel Chemical Transformations Involving the Propanamide Scaffold

Beyond the synthesis of the propanamide bond itself, a significant area of future research lies in the exploration of novel chemical transformations of the pre-formed propanamide scaffold. These transformations can introduce new functional groups and structural complexity, leading to the development of new molecules with unique properties.

Ring-Forming Reactions: The propanamide moiety can participate in various ring-closing reactions to form heterocyclic structures. wikipedia.org For example, coordinated amide groups have been shown to undergo condensation with formaldehyde (B43269) and methylamine (B109427) to yield macrocyclic complexes. Furthermore, the Hofmann rearrangement of primary amides like propanamide can be used to produce amines. numberanalytics.com The development of new catalytic systems for these types of cyclizations will be a key area of future investigation. The synthesis of heterocycles is of great importance as they are common motifs in natural products and pharmaceuticals. nih.govrsc.orgnumberanalytics.com

Ring-Expanding Reactions: In addition to ring-closing reactions, the propanamide scaffold can also be involved in ring-expanding processes. For instance, cyclopropyl (B3062369) amides can be activated to undergo ring expansion to form N-substituted pyrrolidin-2-ones. diplomatacomercial.com Exploring the scope and mechanism of such reactions could provide access to novel and synthetically challenging ring systems.

Cross-Coupling Reactions: The amide bond itself, traditionally considered robust, is now being targeted for activation and participation in cross-coupling reactions. numberanalytics.comsigmaaldrich.comwikipedia.org This allows for the functionalization of the amide at the N-H or C-N bond, opening up new avenues for modifying the propanamide scaffold. Palladium-catalyzed cross-coupling reactions, for example, have become powerful methods for forming C-N bonds. numberanalytics.com

The table below summarizes some of the novel chemical transformations involving the propanamide scaffold:

| Transformation | Description | Potential Applications |

| Ring-Closing Reactions | Cyclization reactions involving the propanamide moiety to form heterocyclic structures. wikipedia.org | Synthesis of novel bioactive molecules and functional materials. nih.govrsc.orgnumberanalytics.com |

| Ring-Expanding Reactions | Expansion of a ring adjacent to the amide group to create larger, more complex cyclic systems. diplomatacomercial.com | Access to unique and synthetically challenging molecular architectures. |

| Cross-Coupling Reactions | Functionalization of the amide group itself through activation of the C-N or N-H bonds. numberanalytics.comsigmaaldrich.comwikipedia.org | Late-stage modification of complex molecules and synthesis of novel derivatives. |

Interdisciplinary Research with Non-Biological Sciences (e.g., engineering, physics)

The unique properties of the amide bond, such as its rigidity and ability to form strong hydrogen bonds, make propanamides and related structures interesting candidates for applications in non-biological fields like materials science and engineering. wikipedia.orglibretexts.org

Polymer Chemistry: Amide linkages are the defining feature of polyamides, a major class of engineering plastics such as nylon and aramids (e.g., Kevlar and Twaron). wikipedia.org These materials exhibit exceptional mechanical strength, thermal stability, and chemical resistance due to the strong intermolecular hydrogen bonding between amide groups. numberanalytics.com Future research will likely focus on incorporating specifically designed propanamide derivatives into polymer backbones to create novel materials with tailored properties. numberanalytics.com For example, aromatic amides can be used to create thermotropic liquid crystalline poly(ester amide)s with enhanced mechanical and thermal properties for applications in high-performance engineering plastics and printed circuit boards. researchgate.net

Molecular Electronics: The electronic properties of amides are also attracting attention. nih.gov The amide bond possesses a significant dipole moment, and ordered arrays of amides can give rise to large macrodipoles. nih.gov This property is being explored for the development of molecular electronic components, where the controlled orientation of amide groups could be used to direct electron flow. nih.gov Aromatic amides, in particular, are being investigated as organic small-molecule emitters for organic light-emitting diodes (OLEDs) due to their strong electron-withdrawing characteristics and high fluorescence quantum yields. rsc.org

Functional Materials: The ability of amides to form well-defined hydrogen-bonded networks is being harnessed to create functional materials. For instance, amide-functionalized metal-organic frameworks (MOFs) have been developed for gas storage and separation applications. researchgate.net The amide groups within the MOF structure can provide specific binding sites for guest molecules, enhancing the material's selectivity. researchgate.net

The following table highlights the interdisciplinary research areas for propanamides:

| Field | Application | Key Properties Utilized |

| Polymer Chemistry | Building blocks for high-performance polymers like polyamides and liquid crystalline poly(ester amide)s. numberanalytics.comresearchgate.net | Hydrogen bonding, rigidity, thermal stability. numberanalytics.comlibretexts.org |

| Molecular Electronics | Components in organic light-emitting diodes (OLEDs) and other electronic devices. nih.govrsc.org | Dipole moment, electron-withdrawing nature, fluorescence. nih.govrsc.org |

| Materials Science | Functional groups in metal-organic frameworks (MOFs) for gas storage and separation. researchgate.net | Hydrogen bonding, specific binding interactions. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-phenyl-N-(o-tolyl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenylacetic acid derivatives and o-toluidine. For example, heating o-toluidine with 3-phenylpropanoic acid derivatives in the presence of coupling agents (e.g., DCC or EDCI) under anhydrous conditions yields the target amide. Evidence from analogous syntheses shows that yields improve with controlled stoichiometry (1:1.2 molar ratio of acid to amine) and inert atmospheres (N₂ or Ar) to prevent oxidation . Solvent choice (e.g., THF or DCM) and temperature (80–100°C) also critically affect purity and reaction efficiency .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.6 ppm for o-tolyl and phenyl groups), methylene protons adjacent to the carbonyl (δ 2.6–3.1 ppm, triplet), and the amide NH (δ 8.2–8.5 ppm, broad singlet) .

- ¹³C NMR : Peaks at δ ~170 ppm (amide carbonyl), δ 135–140 ppm (aromatic carbons), and δ 30–40 ppm (aliphatic carbons) confirm the backbone .

- HRMS : Exact mass matching [M+H]+ or [M+Na]+ ions validates molecular formula (e.g., C₁₆H₁₆N₂O requires m/z 252.1361) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from stereochemical impurities or solvent residues. Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 column, gradient elution) ensures >95% purity. Validating activity across multiple assays (e.g., enzymatic inhibition + cellular viability) and comparing with structurally similar controls (e.g., meta- or para-substituted analogs) isolates compound-specific effects .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., proteases or kinases) identifies potential binding modes. Key parameters include:

- Ligand preparation : Optimize protonation states (at physiological pH) and generate 3D conformers.

- Grid box placement : Focus on active sites (e.g., catalytic triads or ATP-binding pockets).

- Scoring : Compare binding energies (ΔG) with known inhibitors. MD simulations (AMBER, GROMACS) refine stability over 50–100 ns trajectories .

Q. What role does this compound play in organoboron complex synthesis, and how does its structure enhance catalytic activity?

- Methodological Answer : The compound acts as a bidentate ligand in organoboron complexes (e.g., with BF₃K or Ar-BF₃K), where the o-tolyl group stabilizes π-π interactions and the amide carbonyl coordinates to boron. Enhanced catalytic activity in photoredox reactions (e.g., C–H activation) correlates with electron-withdrawing substituents on the phenyl ring, which increase Lewis acidity. Yields >80% are achieved using Mn powder as a reductant and p-tosyl chloride as an activator .

Q. How do steric effects from the o-tolyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ortho-methyl group introduces steric hindrance, reducing undesired side reactions (e.g., dimerization) in Pd-catalyzed couplings. For Suzuki-Miyaura reactions, bulky phosphine ligands (e.g., SPhos) improve regioselectivity. Kinetic studies (monitored via ¹H NMR) show slower reaction rates compared to para-substituted analogs, necessitating higher temperatures (100–120°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.